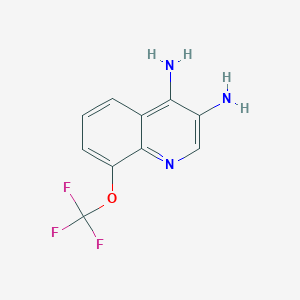

8-(Trifluoromethoxy)quinoline-3,4-diamine

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Heterocyclic Chemistry

The quinoline ring system, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the architecture of bioactive molecules. frontiersin.orgpurdue.edu It is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing effective ligands for a range of biological targets. benthamdirect.comnih.gov This versatility has led to the incorporation of the quinoline nucleus into a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimalarial, antiviral, and antibacterial agents. benthamdirect.comnih.gov

The significance of the quinoline scaffold extends beyond its pharmacological profile to its role as a fundamental building block in organic synthesis. frontiersin.orgresearchgate.net The electron-deficient nature of the nitrogen-containing ring allows for a variety of chemical transformations. purdue.edu The quinoline system can undergo both electrophilic and nucleophilic substitution reactions, and its structure can be functionalized at multiple positions, providing a rich platform for creating diverse and complex derivatives. frontiersin.org The development of novel synthetic methodologies, including transition metal-catalyzed C-H activation and oxidative annulation strategies, has further expanded the accessibility and utility of quinoline derivatives in constructing novel molecular entities. mdpi.commdpi.com

The Pervasive Role of Fluorine and Fluorinated Moieties (e.g., Trifluoromethoxy) in Modulating Chemical Properties and Reactivity of Organic Compounds

The introduction of fluorine and fluorinated groups into organic molecules is a widely employed strategy in modern drug design and materials science. nih.gov The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique ability to modulate a compound's physicochemical properties. bohrium.comresearchgate.net This substituent is one of the most lipophilic groups used in medicinal chemistry, which can enhance a molecule's ability to permeate biological membranes. researchgate.net

The trifluoromethoxy group profoundly influences a molecule's metabolic stability. researchgate.net The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can increase a drug's half-life in the body. mdpi.com Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group can significantly alter the electronic properties of the aromatic ring to which it is attached, influencing its reactivity and ability to interact with biological targets. mdpi.com This combination of high lipophilicity, metabolic stability, and unique electronic characteristics makes the trifluoromethoxy group a critical tool for fine-tuning the properties of advanced organic compounds. researchgate.net

Importance of Diamine Functionalities as Reactive Sites in Chemo- and Regioselective Transformations

Diamine functionalities, particularly aromatic 1,2-diamines (or ortho-diamines), are highly valuable reactive intermediates in organic synthesis. wikipedia.org These groups serve as precursors for the construction of a wide variety of heterocyclic compounds. wikipedia.org For instance, ortho-phenylenediamine readily condenses with aldehydes and ketones to form valuable products, including benzimidazoles and quinoxalines. wikipedia.org

In the context of the 8-(Trifluoromethoxy)quinoline-3,4-diamine molecule, the 3,4-diamine arrangement provides two adjacent nucleophilic sites. This setup is ideal for participating in chemo- and regioselective reactions, where one or both amine groups react with specific reagents to form new ring systems with high precision. nih.govresearchgate.net Such transformations are crucial for building complex, polycyclic molecular architectures. The diamine moiety allows for the synthesis of fused heterocyclic systems, such as pyrazino-quinolines, which are of interest in medicinal chemistry. The ability to control the reactivity of the two distinct amine groups enables the selective formation of desired isomers, a key challenge and objective in modern synthetic chemistry. mdpi.com Diamines are fundamental building blocks for synthesizing a range of materials, including polymers like polyamides, and serve as key intermediates in the production of dyes, pigments, and pharmaceuticals. actylis.comnih.gov

Research Avenues and Scholarly Objectives Pertaining to this compound within the Context of Novel Molecular Architecture

The unique structural combination of this compound positions it as a target for several research endeavors focused on creating novel molecular architectures with specific functions. Scholarly objectives are centered on utilizing this compound as a versatile building block.

Key Research Avenues:

Synthesis of Novel Heterocyclic Systems: A primary objective is to exploit the reactive diamine functionality to synthesize novel, complex heterocyclic systems. This involves condensation reactions with various dicarbonyl compounds, or their equivalents, to construct fused pyrazine, imidazole (B134444), or triazine rings onto the quinoline framework.

Development of Bioactive Agents: Given the established roles of quinolines and trifluoromethoxy groups in medicinal chemistry, a significant research avenue is the development of new therapeutic agents. nih.gov Research focuses on designing and synthesizing derivatives that could act as inhibitors for specific biological targets, such as protein kinases, which are often implicated in cancer. nih.govnih.gov The core structure is a promising scaffold for developing new treatments for inflammatory diseases, viral infections, and cancer. google.com

Exploration of Chemo- and Regioselectivity: A fundamental synthetic chemistry objective is to study and control the chemo- and regioselectivity of reactions involving the 3,4-diamine. This includes developing selective N-acylation, N-alkylation, or cyclization reactions that target one amine group in the presence of the other, enabling the stepwise construction of highly functionalized quinoline derivatives.

Materials Science Applications: The rigid, aromatic nature of the quinoline scaffold, combined with the potential for forming extended conjugated systems through the diamine group, makes this compound a candidate for applications in materials science. Research may explore its use in creating novel dyes, pigments, or organic electronic materials. actylis.com

The table below summarizes the key structural components of this compound and their contribution to its research potential.

| Structural Feature | Contribution to Molecular Properties and Reactivity | Potential Research Applications |

| Quinoline Scaffold | Privileged structure in medicinal chemistry, rigid framework, tunable electronic properties. frontiersin.orgbenthamdirect.com | Core for anticancer, anti-infective, and anti-inflammatory agents. nih.govgoogle.comresearchgate.net |

| Trifluoromethoxy Group | Enhances lipophilicity, metabolic stability, and electron-withdrawing character. researchgate.netmdpi.com | Improves pharmacokinetic properties of drug candidates. nih.gov |

| 3,4-Diamine Functionality | Reactive nucleophilic sites for cyclization and functionalization. wikipedia.org | Building block for fused heterocyclic systems (e.g., pyrazino-quinolines). wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H8F3N3O |

|---|---|

Molecular Weight |

243.18 g/mol |

IUPAC Name |

8-(trifluoromethoxy)quinoline-3,4-diamine |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-2-5-8(15)6(14)4-16-9(5)7/h1-4H,14H2,(H2,15,16) |

InChI Key |

PVQUVWGUSFCNAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)N)N |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 8 Trifluoromethoxy Quinoline 3,4 Diamine

Reactivity of the Quinoline (B57606) Nitrogen Atom and Ring System

The quinoline ring system is a key structural motif in a vast array of biologically active compounds. researchgate.net Its reactivity is characterized by the ability to undergo electrophilic substitution on the carbocyclic ring and nucleophilic attack on the heterocyclic ring. The nitrogen atom, with its lone pair of electrons, can also participate in reactions such as N-oxidation.

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) portion of the molecule, which is more electron-rich than the pyridine (B92270) ring. The positions most susceptible to electrophilic attack are C5 and C8, as these positions lead to the formation of the most stable cationic intermediates. quimicaorganica.org However, in the case of 8-(trifluoromethoxy)quinoline-3,4-diamine, the C8 position is already substituted. Therefore, electrophilic attack would be expected to occur primarily at the C5 position.

The trifluoromethoxy group (-OCF3) is a deactivating group due to its strong electron-withdrawing inductive effect, which is only partially offset by the electron-donating resonance effect of the oxygen atom. This deactivation will make electrophilic substitution on the benzene ring more difficult compared to unsubstituted quinoline. The amino groups at C3 and C4 are strong activating groups and would direct electrophilic substitution to the positions ortho and para to them. However, these positions are already part of the quinoline ring system.

| Reaction Type | Expected Major Product | Rationale |

| Nitration | 5-Nitro-8-(trifluoromethoxy)quinoline-3,4-diamine | The C5 position is the most activated position on the carbocyclic ring for electrophilic attack. |

| Halogenation | 5-Bromo-8-(trifluoromethoxy)quinoline-3,4-diamine | Similar to nitration, halogenation is expected to occur at the C5 position. |

| Sulfonation | This compound-5-sulfonic acid | Sulfonation will also favor the C5 position. |

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. N-oxidation activates the quinoline ring towards both nucleophilic and electrophilic attack. The N-oxide can facilitate nucleophilic substitution at the C2 and C4 positions. researchgate.net In the case of this compound, the C4 position is already substituted with an amino group. Therefore, nucleophilic attack would be directed to the C2 position.

Furthermore, the N-oxide can be used to introduce other functional groups. For example, treatment of a quinoline N-oxide with phosphorus oxychloride can lead to chlorination at the C2 position. This chloro-substituted quinoline can then undergo further nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

Chemical Transformations of the Diamine Functionalities

The 3,4-diamine moiety is a key site for derivatization, allowing for the construction of a wide range of new molecules with potentially interesting biological activities. The two amino groups can react independently or together to form new heterocyclic rings.

The amino groups at the C3 and C4 positions are nucleophilic and can readily undergo a variety of common amine reactions.

Acylation: The amino groups can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a variety of acyl groups, which can modulate the electronic properties and biological activity of the molecule.

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. This reaction can be used to introduce alkyl chains of varying lengths and branching, which can affect the lipophilicity and steric profile of the molecule.

Imine Condensation: The primary amino groups can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgredalyc.org This reaction is often catalyzed by acid and can be used to introduce a wide range of substituents at the nitrogen atoms. organic-chemistry.org The formation of imines can be a versatile strategy for creating more complex molecules. nih.gov

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | N,N'-(8-(trifluoromethoxy)quinoline-3,4-diyl)diacetamide |

| Methyl iodide | Alkylation | N3,N3,N4,N4-Tetramethyl-8-(trifluoromethoxy)quinoline-3,4-diamine |

| Benzaldehyde | Imine Condensation | 3,4-Bis((E)-benzylideneamino)-8-(trifluoromethoxy)quinoline |

The ortho-diamine functionality is a versatile precursor for the synthesis of a variety of fused heterocyclic rings. These reactions, often involving cyclocondensation with bifunctional reagents, can lead to the formation of imidazole (B134444), triazole, and other heterocyclic systems. researchgate.netnih.govbeilstein-journals.orgrsc.org

Imidazole Formation: Reaction of the diamine with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of a fused imidazole ring. For example, reaction with formic acid would yield a derivative of imidazo[4,5-c]quinoline.

Triazole Formation: Diazotization of one of the amino groups followed by intramolecular cyclization can lead to the formation of a fused triazole ring. Alternatively, reaction with a source of a third nitrogen atom, such as an azide, can also lead to triazole formation. researchgate.net

The formation of these fused heterocyclic systems can significantly alter the shape, electronic properties, and biological activity of the parent molecule.

Electronic and Steric Influence of the Trifluoromethoxy Group on Quinoline Reactivity

The trifluoromethoxy (-OCF3) group at the C8 position has a profound impact on the reactivity of the quinoline ring. nih.gov This substituent is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect deactivates the entire quinoline ring system towards electrophilic attack.

While the oxygen atom of the trifluoromethoxy group can donate electron density to the ring via resonance, this effect is significantly diminished by the strong pull of the fluorine atoms. The net effect is that the trifluoromethoxy group is a deactivating group.

In addition to its electronic effects, the trifluoromethoxy group also exerts a significant steric influence. Its bulk can hinder the approach of reagents to the C8 position and the neighboring C7 and N1 positions. This steric hindrance can influence the regioselectivity of reactions and may also affect the conformation of the molecule. The presence of this group can also impact the stability and biological activity of metal complexes formed with the quinoline ligand. nih.gov

| Property | Effect of -OCF3 Group |

| Electronic | |

| Inductive Effect | Strongly electron-withdrawing |

| Resonance Effect | Weakly electron-donating |

| Overall Electronic Effect | Deactivating |

| Steric | |

| Size | Bulky |

| Influence on Reactivity | Hinders approach to C7, C8, and N1 positions |

Directing Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the this compound scaffold is dictated by a nuanced interplay between activating and deactivating groups. wikipedia.org The quinoline nucleus itself is an electron-deficient system, making it less reactive towards electrophiles than benzene. nih.gov This inherent deactivation is further intensified by the 8-trifluoromethoxy (-OCF3) group, which exerts a strong electron-withdrawing inductive effect. libretexts.org

Conversely, the 3- and 4-amino groups are potent activating groups. youtube.com They donate electron density to the aromatic system through resonance, which would typically direct incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com In this molecule, the two effects are in opposition.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Ring Reactivity | Directing Influence |

|---|---|---|---|---|

| Quinoline Nitrogen | 1 | Inductive/Resonance | Deactivating | Meta-directing (to its own ring) |

| 3,4-Diamine (-NH2) | 3, 4 | Resonance Donation (+) | Activating | Ortho, Para-directing |

Impact on Nucleophilic Aromatic Substitution Pathways and Reaction Rates

The electronic characteristics that hinder electrophilic substitution make the this compound system more susceptible to nucleophilic aromatic substitution (SNAr). The quinoline ring is intrinsically activated for nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom. nih.govnih.gov This reactivity is significantly enhanced by the 8-trifluoromethoxy group, whose potent inductive effect further reduces electron density across the entire ring system. nih.gov

Functionalization at Other Positions of the Quinoline Ring System

Modern synthetic methods allow for precise functionalization at various positions of the quinoline core, bypassing the limitations of classical substitution reactions.

C-H Activation and Site-Selective Functionalization

Transition metal-catalyzed C-H activation has become a powerful strategy for the regioselective functionalization of heterocyclic compounds like quinoline. nih.gov The outcome of such reactions is often guided by directing groups that coordinate to the metal catalyst. In quinoline chemistry, 8-amino and 8-amido groups are well-established directing groups that facilitate C-H functionalization at the C5 and C7 positions. semanticscholar.orgrsc.org

For this compound, the amino groups, particularly the one at C4, could potentially direct a metal catalyst to functionalize the adjacent C5 position. The trifluoromethoxy group itself is not a classical directing group for C-H activation. However, studies have shown that the electronic properties of substituents can influence regioselectivity, with electron-withdrawing groups sometimes enabling functionalization at positions like C6 and C7. acs.org Given the established precedent for 8-substituted quinolines, C-H activation strategies applied to this molecule would most likely target the C5 and C7 positions, guided by the coordination of the diamine moiety or the inherent electronic biases of the ring system. rsc.org

Halogenation and Subsequent Cross-Coupling Reactions for Diverse Substitutions

Regioselective halogenation provides a versatile entry point for introducing a wide array of functional groups through cross-coupling reactions. For 8-substituted quinolines, halogenation frequently occurs with high selectivity at the C5 position, a reaction that can be achieved under both metal-catalyzed and metal-free conditions. semanticscholar.orgrsc.orgmdpi.com This regioselectivity is often directed by the substituent at the 8-position. While the -OCF3 group is deactivating, established protocols for the remote C-H halogenation of 8-substituted quinolines strongly suggest that C5 would be the primary site of halogenation (chlorination, bromination, or iodination). rsc.orgresearchgate.net

Once the C5-halogenated derivative of this compound is synthesized, it becomes a versatile substrate for various palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents with high efficiency and functional group tolerance. youtube.com

Table 2: Potential Cross-Coupling Reactions on a C5-Halogenated Quinoline Core

| Reaction Name | Nucleophile (Organometallic Reagent) | Introduced Group (R) |

|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R-B(OR)2) | Aryl, Heteroaryl, Alkyl |

| Stille Coupling | Organostannane (R-SnBu3) | Aryl, Vinyl, Alkyl |

| Heck Coupling | Alkene | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl |

| Negishi Coupling | Organozinc (R-ZnX) | Aryl, Alkyl, Vinyl |

Detailed Mechanistic Investigations of Key Synthetic and Derivatization Reactions

Understanding the reaction mechanisms is crucial for controlling and optimizing the synthesis and derivatization of this compound.

The synthesis of the parent diamine likely proceeds from a suitable 8-(trifluoromethoxy)quinoline (B580638) precursor. A common route to quinoline-3,4-diamines involves the reduction of a 3-nitro-4-aminoquinoline or a 3,4-dinitroquinoline intermediate. These precursors can be formed through nitration reactions on the quinoline core, followed by manipulation of the functional groups. The formation of the quinoline ring itself can be achieved through classical methods like the Friedländer synthesis, which involves the condensation of an appropriately substituted 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group.

For derivatization, the key mechanisms include:

Electrophilic Aromatic Substitution (SEAr): This proceeds via the formation of a positively charged resonance-stabilized intermediate known as a sigma complex or Wheland intermediate. libretexts.org The substituents on the ring determine the stability of this intermediate for attack at different positions. For this compound, the activating amino groups and deactivating trifluoromethoxy group would compete to stabilize or destabilize the intermediate, ultimately guiding the regiochemical outcome, likely favoring the C5 position. organicchemistrytutor.com

C-H Activation: A common mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. nih.gov Here, a directing group (such as an amine) coordinates to the transition metal catalyst. This brings the metal center into close proximity to the target C-H bond, allowing for simultaneous cleavage of the C-H bond and formation of a new carbon-metal bond in a single, concerted step, avoiding the formation of a high-energy intermediate.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like the Suzuki coupling is a well-understood catalytic cycle. youtube.com It begins with the oxidative addition of a low-valent palladium(0) complex into the carbon-halogen bond of the halogenated quinoline, forming a palladium(II) intermediate. This is followed by transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled to form the final product, and the palladium(0) catalyst is regenerated to re-enter the catalytic cycle.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound such as 8-(Trifluoromethoxy)quinoline-3,4-diamine, a suite of NMR experiments would be essential.

Proton (¹H) NMR spectroscopy would be the first step in the analysis. This technique identifies the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, one would expect to observe signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the protons of the two amine groups at the C3 and C4 positions. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating diamine substituents. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (spin-spin splitting) would reveal the connectivity between adjacent non-equivalent protons. For instance, the protons on the diamine groups might appear as broad singlets, and their chemical shift could be sensitive to the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the case of this compound, the ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the quinoline core and the trifluoromethoxy group. The chemical shifts would indicate whether the carbons are aromatic, bonded to nitrogen, or part of the trifluoromethoxy group. The carbon of the trifluoromethoxy group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The signals for the carbons attached to the amine groups (C3 and C4) and the trifluoromethoxy group (C8) would be of particular interest for confirming the substitution pattern.

Given the presence of a trifluoromethoxy group, Fluorine-19 (¹⁹F) NMR spectroscopy would be a crucial tool. ¹⁹F NMR is highly sensitive and provides direct information about the fluorine environment. For this compound, a single signal, likely a singlet, would be expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift would be characteristic of a trifluoromethoxy group attached to an aromatic ring.

To definitively establish the structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, confirming the connectivity of the aromatic protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon in the quinoline skeleton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. The fragmentation would likely involve the loss of the trifluoromethoxy group, amine groups, or cleavage of the quinoline ring system, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Typically observed as one or two sharp bands in the region of 3300-3500 cm⁻¹, characteristic of the primary amine groups.

C-N stretching: Found in the 1250-1350 cm⁻¹ region.

Aromatic C=C stretching: Appearing in the 1450-1600 cm⁻¹ range.

C-O-C stretching: Associated with the trifluoromethoxy group.

C-F stretching: Strong absorptions typically in the 1000-1300 cm⁻¹ region, characteristic of the trifluoromethyl moiety.

The collective data from these spectroscopic methods would provide a comprehensive and definitive structural elucidation of this compound. However, without access to published experimental data, a detailed analysis remains speculative.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, the analysis of closely related structures, such as 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline, offers significant insights into the expected solid-state characteristics. rsc.orgnih.gov X-ray crystallography is a powerful technique that determines the exact arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal.

This analysis would reveal precise bond lengths, bond angles, and torsion angles of this compound. The quinoline core is anticipated to be essentially planar. rsc.orgnih.gov The trifluoromethoxy group at the C8 position and the diamine groups at C3 and C4 will have specific orientations relative to this plane, which are influenced by steric and electronic factors.

A hypothetical summary of crystallographic data, based on what would be obtained for a compound of this nature, is presented in the interactive table below. The data for the related compound 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline is provided for illustrative purposes. nih.gov

Interactive Table 1: Representative Crystallographic Data for a Related Trifluoromethyl-Substituted Quinoline Derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₁₄F₃N₃ |

| Molecular Weight | 389.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8299 (5) |

| b (Å) | 6.9788 (3) |

| c (Å) | 12.1306 (4) |

| β (°) | 112.765 (2) |

| Volume (ų) | 923.47 (6) |

| Z | 2 |

Data for 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline nih.gov

Conformational analysis, derived from the crystallographic data, would detail the rotational position of the trifluoromethoxy group and the planarity of the diamine substituents. These structural details are vital for understanding the molecule's physical properties and its potential interactions in a biological context.

Utilization of Advanced Spectroscopic Methods for Isomer Differentiation and Purity Assessment

The synthesis of this compound can potentially yield various positional isomers. Therefore, advanced spectroscopic methods are essential for confirming the correct substitution pattern and assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation in solution.

¹H NMR would provide information on the number and connectivity of protons. The protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns, allowing for confirmation of the substitution at the 3, 4, and 8 positions.

¹³C NMR is used to identify all unique carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group would show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly useful for fluorine-containing compounds, and a singlet would be expected for the -OCF₃ group.

Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively establish the connectivity between protons and carbons, confirming the substitution pattern and distinguishing this compound from its isomers.

For illustrative purposes, the experimental NMR data for the structurally similar compound, 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, is presented below. researchgate.netdergipark.org.tr

Interactive Table 2: Representative ¹H and ¹³C NMR Data for a Related Amino-Trifluoromethyl-Quinoline Derivative in DMSO-d₆.

| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |

|---|---|---|---|

| H-3 | 6.5 | C-2 | 159.8 |

| H-5 | 7.8 | C-3 | 98.0 |

| H-6 | 7.2 | C-4 | 152.0 |

| H-7 | 7.5 | C-4a | 148.5 |

| NH₂ | 6.8 | C-5 | 128.0 |

| CH₃ | 2.5 | C-6 | 122.5 |

| C-7 | 124.0 | ||

| C-8 | 126.0 | ||

| C-8a | 145.0 | ||

| CF₃ | 123.5 (q) |

Data for 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline researchgate.netdergipark.org.tr

Mass Spectrometry (MS) , particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is a powerful tool for purity assessment and isomer differentiation.

HPLC-MS can be used to separate this compound from any impurities or isomers present in a sample. The retention time from the HPLC provides one level of identification, while the mass-to-charge ratio (m/z) of the molecular ion from the MS confirms the molecular weight.

Tandem Mass Spectrometry (MS/MS) is crucial for distinguishing between isomers. After initial ionization, the molecular ion is fragmented, and the resulting fragmentation pattern is analyzed. Positional isomers often yield different fragment ions or different relative abundances of common fragments, providing a "fingerprint" for each isomer. nih.govnih.gov This technique is highly sensitive and can detect trace levels of isomeric impurities. nih.govnih.gov

The purity of aromatic amines can be rigorously assessed using methods like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry), which offers high resolution and sensitivity for detecting and quantifying trace impurities. lcms.cz

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict a wide range of properties, from molecular geometries to spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the ground state properties of medium to large-sized molecules due to its balance of accuracy and computational cost. nih.govrsc.org For 8-(trifluoromethoxy)quinoline-3,4-diamine, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p) or the more extensive cc-pVQZ, can be used to determine its optimized molecular geometry. rsc.orgdergipark.org.tr These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its most stable state. researchgate.net

Furthermore, DFT is instrumental in calculating key electronic properties that govern the molecule's reactivity and stability. nih.gov Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. nih.gov For this compound, the electron-donating amino groups at positions 3 and 4 would be expected to significantly influence the HOMO, while the electron-withdrawing trifluoromethoxy group at position 8 and the pyridine (B92270) ring nitrogen would impact the LUMO.

Other properties that can be derived from DFT calculations include the chemical potential, electronegativity, and chemical hardness and softness, which provide further insights into the molecule's electronic behavior. rsc.orgresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.govnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Quinoline (B57606) Derivative

| Property | Representative Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the energy of the highest energy electrons available to react. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.15 eV | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | 3.35 eV | Reflects the power of the molecule to attract electrons to itself. |

Note: The values in this table are illustrative and based on typical findings for substituted quinoline derivatives. Specific values for this compound would require dedicated calculations.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic structure calculations, albeit at a greater computational expense. youtube.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) can be employed for more precise energy and wavefunction calculations. youtube.com These high-level calculations are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are critical. For this compound, ab initio methods could provide a more refined understanding of its electronic structure and properties.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the trifluoromethoxy and amino substituents introduces rotational flexibility, leading to the possibility of multiple conformers for this compound. Conformational analysis is essential to identify the lowest energy conformer, which is the most populated at equilibrium, as well as other low-lying conformers that may be accessible. princeton.edu

By systematically rotating the bonds associated with the substituents and calculating the energy at each step, a potential energy surface (PES) can be mapped out. This allows for the identification of energy minima corresponding to stable conformers and the energy barriers separating them. Such studies are crucial as the conformation of the molecule can significantly influence its biological activity and physical properties.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through reactions like the Friedländer synthesis or modifications thereof, computational methods can be used to model the entire reaction pathway. pharmaguideline.com This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. Locating and characterizing transition states (typically by identifying a single imaginary frequency in the vibrational analysis) is a key aspect of these studies. This information provides a detailed, step-by-step understanding of how the reaction proceeds and can be used to rationalize experimental observations or predict the feasibility of new synthetic routes. rsc.org

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic data, which is invaluable for the characterization of newly synthesized compounds like this compound.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. dergipark.org.tr The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. For instance, characteristic stretching frequencies for the N-H bonds of the diamine, the C-F bonds of the trifluoromethoxy group, and the aromatic C-C and C-N bonds of the quinoline core can be predicted. dergipark.org.trresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions can be correlated with experimental data to confirm the structure of the synthesized molecule.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net By calculating the energies of electronic transitions, the absorption maxima (λ_max_) can be estimated, providing insight into the photophysical properties of the compound. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for a Substituted Quinoline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (asymmetric) | ~3490 | Stretching of the amine N-H bonds. |

| N-H Stretch (symmetric) | ~3380 | Stretching of the amine N-H bonds. |

| C-F Stretch | ~1115 | Stretching of the trifluoromethyl C-F bonds. |

| C=N Stretch (quinoline ring) | ~1620 | Stretching of the quinoline ring C=N bond. |

| Aromatic C-H Stretch | ~3050-3150 | Stretching of the aromatic C-H bonds. |

Note: These are representative values. The exact wavenumbers for this compound would depend on the specific computational method and basis set used.

Theoretical Investigations of Aromaticity, Stability, and Aromaticity Indices of the Quinoline System

The quinoline ring system is aromatic, a property that is central to its stability and reactivity. quora.com Aromaticity can be quantified using various theoretical indices.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity, where a negative NICS value at the center of a ring indicates aromaticity (diatropic ring current), while a positive value suggests anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are electronic indices that measure electron delocalization.

Studies on Protonation Equilibria and Basicity of Nitrogen Centers within the Compound

The basicity of the nitrogen atoms in this compound is a critical factor influencing its chemical reactivity, solubility, and potential biological interactions. The molecule contains three nitrogen atoms, each with distinct electronic environments: the quinoline ring nitrogen (N1), and the two amino groups at positions 3 and 4 (N3 and N4). Understanding their protonation equilibria involves assessing the pKa values associated with their conjugate acids.

Theoretical Basicity of Nitrogen Centers

The quinoline nitrogen (N1) is part of an aromatic system, and its lone pair of electrons resides in an sp² hybrid orbital. Generally, the pKa of the conjugate acid of quinoline is around 4.9. However, the presence of the electron-donating amino groups at positions 3 and 4 would be expected to increase the electron density on the quinoline ring, thereby increasing the basicity of the N1 atom. Conversely, the 8-trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. chinesechemsoc.org This effect would decrease the electron density across the aromatic system, thereby reducing the basicity of the N1 nitrogen.

The amino groups at the 3 and 4 positions are significantly more basic than the quinoline nitrogen. The lone pairs of these nitrogen atoms are in sp³ hybridized orbitals and are more available for protonation. In 4-aminoquinoline (B48711), the quinolinic nitrogen has a pKa of approximately 6, while the exocyclic amino group has a pKa around 7-8. nih.gov In the case of this compound, the two adjacent amino groups will influence each other's basicity. The protonation of one amino group will decrease the basicity of the second due to electrostatic repulsion.

The trifluoromethoxy group (-OCF₃) at the 8-position is a potent electron-withdrawing group, which significantly reduces the basicity of all nitrogen centers in the molecule. nih.gov This effect is transmitted through the aromatic ring system, decreasing the electron density and thus the availability of the lone pairs for protonation.

Expected Protonation Equilibria

Given these competing electronic effects, a qualitative prediction of the protonation sequence can be made. The most basic nitrogen is likely to be one of the exocyclic amino groups (N3 or N4), followed by the other amino group, and finally the quinoline ring nitrogen (N1). The strong electron-withdrawing nature of the 8-trifluoromethoxy group is expected to lower the pKa values of all three nitrogen atoms compared to unsubstituted quinoline-3,4-diamine (B1585804).

Theoretical pKa Values

The following table provides hypothetical pKa values for the protonated nitrogen centers of this compound, based on the analysis of related compounds and the electronic effects of the substituents. These are estimated values and await experimental verification.

| Nitrogen Center | Predicted pKa Range | Rationale |

| N4-Amino | 4.5 - 5.5 | Most basic nitrogen, but significantly reduced by the -OCF₃ group and the adjacent amino group. |

| N3-Amino | 3.5 - 4.5 | Basicity is lowered by the protonation of the N4-amino group and the electron-withdrawing effects. |

| N1-Quinoline | 2.0 - 3.0 | Least basic nitrogen, with its basicity further reduced by the potent -OCF₃ substituent. |

Emerging Research Directions and Potential Chemical Applications in Materials and Catalysis

Exploration in Functional Materials Science

The quest for novel materials with tailored optical, electronic, and protective properties has led researchers to investigate complex organic molecules. The quinoline (B57606) scaffold, in particular, is a well-established component in functional materials, and the specific substitutions on 8-(Trifluoromethoxy)quinoline-3,4-diamine suggest its potential in specialized applications such as organic electronics and metal protection.

Investigation as Components in Organic Light-Emitting Diode (OLED) Systems

Quinoline derivatives are foundational in the development of Organic Light-Emitting Diodes (OLEDs), primarily due to their excellent electronic properties and stability. researchgate.net Compounds such as Tris-(8-hydroxyquinoline) aluminum (Alq3) are widely used as emitters in OLEDs because of their high quantum efficiency and thermal stability. researchgate.netresearchgate.net The incorporation of a trifluoromethyl (CF3) group into the quinoline structure has been shown to be particularly advantageous. For instance, trifluoromethyl derivatives of 1H-pyrazolo[3,4-b]quinoline have been investigated as blue-light luminophores for OLEDs. researchgate.net The strong electron-withdrawing nature of the CF3 group can raise the HOMO/LUMO energy levels and the ionization potential of the molecule, which is beneficial for constructing OLEDs with specific cathode materials like Mg/Ag or even aluminum cathodes. researchgate.netnih.gov

The this compound molecule is a promising candidate for OLED applications. The trifluoromethoxy (OCF3) group is expected to confer similar, if not enhanced, electronic-modifying properties as the CF3 group, while the diamine functionality at the 3 and 4 positions offers a site for further molecular engineering or to influence charge transport properties within the device. Research in this area focuses on synthesizing and characterizing such molecules to assess their electroluminescent performance, color purity, and operational stability in OLED device architectures. researchgate.net

Table 1: Properties of Related Quinoline Derivatives in OLED Applications

| Compound/Derivative Class | Role in OLED | Key Findings/Properties | Reference |

| Tris-(8-hydroxyquinoline) aluminum (Alq3) | Emitter | Widely used due to good stability and luminescence. researchgate.netresearchgate.net | researchgate.net, researchgate.net |

| 1H-pyrazolo[3,4-b]quinoline (CF3 derivatives) | Blue-light luminophore | High quantum efficiency; CF3 group raises HOMO/LUMO levels. researchgate.net | nih.gov, researchgate.net |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron transporting and blue emitting material | Showed bright blue emission with a low turn-on voltage of 2.8 eV. researchgate.net | researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent material | Demonstrated good fluorescence properties suitable for OLED device production. dergipark.org.tr | dergipark.org.tr |

Application in Corrosion Inhibition Studies for Metal Protection

Quinoline derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys in acidic and saline environments. researchgate.netscirp.org Their effectiveness stems from the ability of the quinoline ring and associated heteroatoms (nitrogen, oxygen) to adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. researchgate.netmdpi.com This adsorption can occur through both physical (electrostatic) and chemical (chemisorption) interactions. researchgate.net

The molecular structure of this compound contains several features that make it an excellent candidate for a corrosion inhibitor.

Nitrogen Heteroatoms : The quinoline ring nitrogen and the two nitrogen atoms of the diamine group can serve as active centers for adsorption onto a metal surface. mdpi.com

Electron-donating/withdrawing groups : The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the electron density distribution of the molecule and enhance its adsorption characteristics.

Protective Film Formation : Upon adsorption, these molecules can create a barrier layer that shields the metal from corrosive species. Studies on related compounds, such as 8-hydroxyquinoline, have shown the formation of a protective film that leads to high inhibition efficiency (up to 96%) for aluminum alloys in NaCl solutions. researchgate.net

Research in this area involves electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), to evaluate the inhibition efficiency of new quinoline derivatives like this compound on materials like mild steel or aluminum in corrosive media. mdpi.comresearchgate.net

Table 2: Performance of Quinoline-Based Corrosion Inhibitors

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency | Adsorption Mechanism | Reference |

| 8-Hydroxyquinoline | 7075 Aluminium Alloy | 3.5% NaCl | Up to 96% | Adsorbed film formation | researchgate.net |

| 8-Hydroxyquinoline-Bearing Quinoxaline Derivatives | Mild Steel | 1 mol/L HCl | Up to 96% | Langmuir adsorption (physisorption and chemisorption) | mdpi.com |

| N′-[4-(diethylamino)benzylidine]-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propano hydrazide | Mild Steel | Acid Media (HCl, H2SO4) | Excellent | Langmuir adsorption (chemisorption) | researchgate.net |

| 1,4-Naphthoquinone-Triazine Hybrid (contains quinoline core) | AISI 316 Stainless Steel | Chloride/Sulphide solution | Up to 86% | Protective film formation | scirp.org |

Development of Novel Catalytic Systems Utilizing this compound as Ligands

The diamine functionality at the 3 and 4 positions of this compound makes it a prime candidate for use as a bidentate chelating ligand in transition metal catalysis. Chiral diamine ligands are crucial components in catalysts for asymmetric synthesis, a field vital for producing enantiomerically pure pharmaceuticals and fine chemicals. mdpi.com

Quinoline-based diamines, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, have been successfully employed as chiral ligands in rhodium and ruthenium catalysts for reactions like the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com Similarly, (8-Amino)quinoline itself is known to act as a bidentate ligand, binding to metals like Rhenium via its two nitrogen atoms. nih.gov The resulting metal complexes often exhibit unique reactivity and selectivity. nih.gov

The potential of this compound as a ligand lies in:

Chelation : The 3,4-diamine group can form a stable five-membered ring with a metal center, a common feature in effective catalytic complexes.

Electronic Tuning : The electron-withdrawing trifluoromethoxy group at the 8-position can significantly modulate the electronic properties of the metal center. This tuning can affect the catalyst's reactivity, stability, and selectivity.

Chirality : If synthesized in an enantiomerically pure form, this diamine could be used to create catalysts for asymmetric transformations.

Future research will likely focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations, such as hydrogenation, C-H activation, and cross-coupling reactions. nih.govnih.gov

Supramolecular Chemistry and Self-Assembly Studies of Quinoline Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. Quinoline derivatives are excellent candidates for supramolecular studies due to their rigid, aromatic structure which promotes π–π stacking. For example, the crystal structure of 1,3-diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline reveals that molecules are arranged in stacks via π–π interactions. nih.gov

This compound possesses all the necessary features for engaging in complex self-assembly processes:

Hydrogen Bonding : The two amine groups of the diamine moiety can act as both hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonded networks.

π–π Stacking : The planar quinoline core facilitates stacking interactions with other aromatic systems.

Investigating the self-assembly behavior of this compound could lead to the development of new materials with ordered structures, such as liquid crystals, gels, or porous organic frameworks, with potential applications in sensing, separation, or electronics.

Design and Synthesis as Advanced Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

The strategic placement of reactive functional groups on a stable scaffold makes a molecule a valuable building block for synthetic chemistry. This compound is a highly functionalized platform that can be elaborated into more complex molecular structures. The trifluoromethoxy (OCF3) group is increasingly sought after in medicinal and materials chemistry, and methods to incorporate it into heterocyclic systems like pyridines and quinolines are of high value. rsc.org

The synthetic utility of this compound stems from the reactivity of its functional groups:

Diamine Group : The 3,4-diamine can undergo a variety of chemical transformations. For example, it can react with diketones or related compounds to form new heterocyclic rings, such as pyrazines, fused to the quinoline core. This is a common strategy for building complex polycyclic systems. It can also be used to form imines or amides, linking the quinoline unit to other molecular fragments. wikipedia.org

Quinoline Ring : The quinoline core itself can be further functionalized through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Trifluoromethoxy Group : This group imparts specific properties, including increased lipophilicity and metabolic stability, making it a desirable feature in the synthesis of new drug candidates and advanced materials. rsc.org

As a building block, this compound provides a direct route to novel quinoline-based compounds for applications ranging from pharmaceuticals to functional materials. nih.govnih.gov

Applications as Chemical Biology Probes for Understanding Molecular Interactions (focus on chemical binding principles)

Fluorescent small molecules are powerful tools in chemical biology for visualizing and quantifying biological processes in real-time. nih.govnih.gov Quinoline is a well-known fluorophore whose derivatives are frequently used to design chemical probes. semanticscholar.org A key principle in the design of these probes is a change in fluorescence upon binding to a specific target, such as a metal ion or a biomolecule. nih.govsemanticscholar.org For instance, 8-amidoquinoline derivatives are effective fluorescent sensors for zinc ions (Zn2+), often exhibiting low initial fluorescence but forming highly fluorescent complexes upon chelation. semanticscholar.orgresearchgate.net

This compound has strong potential as a chemical biology probe based on the following chemical binding principles:

Chelation-Enhanced Fluorescence (CHEF) : The 3,4-diamine moiety provides an excellent metal-ion binding site. The nitrogen atoms can coordinate to a target ion, restricting the molecule's rotational freedom and leading to a significant increase in fluorescence intensity (a "turn-on" response).

Photoinduced Electron Transfer (PET) Sensing : The diamine can act as an electron donor that quenches the fluorescence of the quinoline fluorophore. Upon binding to a target (like a proton or metal ion), the electron-donating ability of the amine is suppressed, the PET process is inhibited, and fluorescence is restored.

Modulation of Photophysical Properties : The electron-withdrawing trifluoromethoxy group can tune the absorption and emission wavelengths of the quinoline fluorophore, potentially shifting them to more biologically compatible regions of the spectrum. nih.gov

The design of probes based on this scaffold would involve studying its binding affinity and selectivity for various ions and biomolecules and characterizing the resulting changes in its photophysical properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 8-(Trifluoromethoxy)quinoline-3,4-diamine, and what factors influence reaction yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 3,4-diaminoquinoline derivatives. Critical parameters include temperature control (room temperature for stability), solvent choice (e.g., THF for solubility), and stoichiometric ratios of trifluoromethoxy-introducing reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification through column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For NMR, the trifluoromethoxy group’s distinct ¹⁹F coupling patterns and aromatic proton splitting in the quinoline ring aid structural confirmation. Mass spectral data (e.g., from NIST databases) provide molecular ion validation .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to moisture and light. Pre-experiment solubility testing in polar aprotic solvents (e.g., DMSO) ensures stability in biological assays .

Q. What validated analytical methods are used to quantify this compound in biological or environmental matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard. Calibration curves using certified reference materials (e.g., pharmaceutical-grade standards) and internal normalization improve accuracy. LC-MS/MS enhances sensitivity for trace analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the purity and yield of this compound?

- Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading (e.g., palladium for cross-coupling), reaction time, and solvent polarity. Use fractional factorial designs to identify critical factors. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity or spectral anomalies?

- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure). Replicate assays under controlled conditions (pH, temperature) to isolate variables. For biological discrepancies, conduct dose-response curves and compare with structurally analogous compounds (e.g., 6-methoxyquinoline derivatives) .

Q. How can computational methods elucidate the role of the trifluoromethoxy group in modulating biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution and lipophilicity (logP) of the trifluoromethoxy group. Molecular docking studies against target proteins (e.g., enzymes in fluorescence probes) reveal steric and electronic interactions. Compare with non-fluorinated analogs to isolate substituent effects .

Q. What experimental designs are recommended to study degradation pathways or metabolic products of this compound?

- Methodological Answer : Accelerated stability studies under stress conditions (heat, UV light, acidic/basic hydrolysis) identify degradation products. Use high-resolution LC-Orbitrap MS for metabolite identification. Isotopic labeling (e.g., ¹⁴C) tracks biotransformation in in vitro models (e.g., liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.